

FIIN-2's Molecular Mechanisms and Targets

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Compound Focus: FIIN-2

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FIIN-2 is characterized as a first-generation, irreversible covalent pan-FGFR inhibitor. Its primary mechanism involves forming a covalent bond with a cysteine residue in the FGFR kinase domain, which helps it overcome resistance from gatekeeper mutations [1].

The table below summarizes the key protein targets of **FIIN-2** identified in HCC models:

Target Protein	Type of Interaction	Functional Consequence	Experimental Evidence
FGFR1-4 (esp. FGFR4)	Primary, Covalent (Cys477 on FGFR4)	Inhibits kinase activity; suppresses downstream MAPK & AKT signaling [1].	Chemical proteomics, Western Blot [1].
AMPKα1	Novel Off-target, Covalent (Cys185)	Activates kinase activity; induces autophagy [1] [2].	Chemical proteomics, Kinase activity assays, Mutagenesis (C185A) [1] [2].
EGFR, SRC	Known Off-target	Likely inhibits kinase activity [1].	Chemical proteomics [1].

Experimental Data from HCC Models

The data on **FIIN-2**'s activity comes primarily from *in vitro* studies in HCC cell lines:

- **Efficacy:** The **FIIN-2** chemical probe (FP) suppressed cell proliferation in Hep3B (FGFR4 high expression) and Huh7 (FGFR2 mutant) HCC cell lines. It also inhibited colony formation [1] [2].
- **Target Engagement:** A chemical proteomics approach in Hep3B cells identified **422 potential protein targets** for **FIIN-2**, demonstrating a complex target profile beyond its intended FGFR targets [1].
- **Signaling Pathways:** Phosphoproteomic analysis in Hep3B cells treated with **FIIN-2** revealed:
 - **Downregulation:** Phosphorylation of FGFR4 (S573), and key nodes in the **MAPK and mTOR** pathways [2].
 - **Upregulation:** Phosphorylation of AMPK α 1 (T172), a key activation signal [2].

FGFR2 in Gastric Cancer and the Contrast with FIIN-2's Profile

FGFR2 is a validated and clinically significant target in gastric cancer, but the evidence does not indicate that **FIIN-2** has been specifically tested against gastric cancer models.

- **Prevalence of FGFR2 Alterations:** FGFR2 amplifications are found in approximately **3-10%** of gastric cancers and are associated with poor prognosis and more aggressive disease [3] [4] [5].
- **Isoform Complexity:** FGFR2 has two main isoforms (IIIb and IIIc) with different ligand binding specificities. Their overexpression in gastric cancer is linked to lymph node metastasis and advanced clinical stage [4].
- **Clinical Development of Other FGFR Inhibitors:** The developmental timeline of other FGFR inhibitors like infigratinib shows that the field is actively investigating FGFR2-amplified gastric cancer. Infigratinib received Breakthrough Therapy designation in China for this indication based on a Phase IIa trial showing a 25% objective response rate [6].

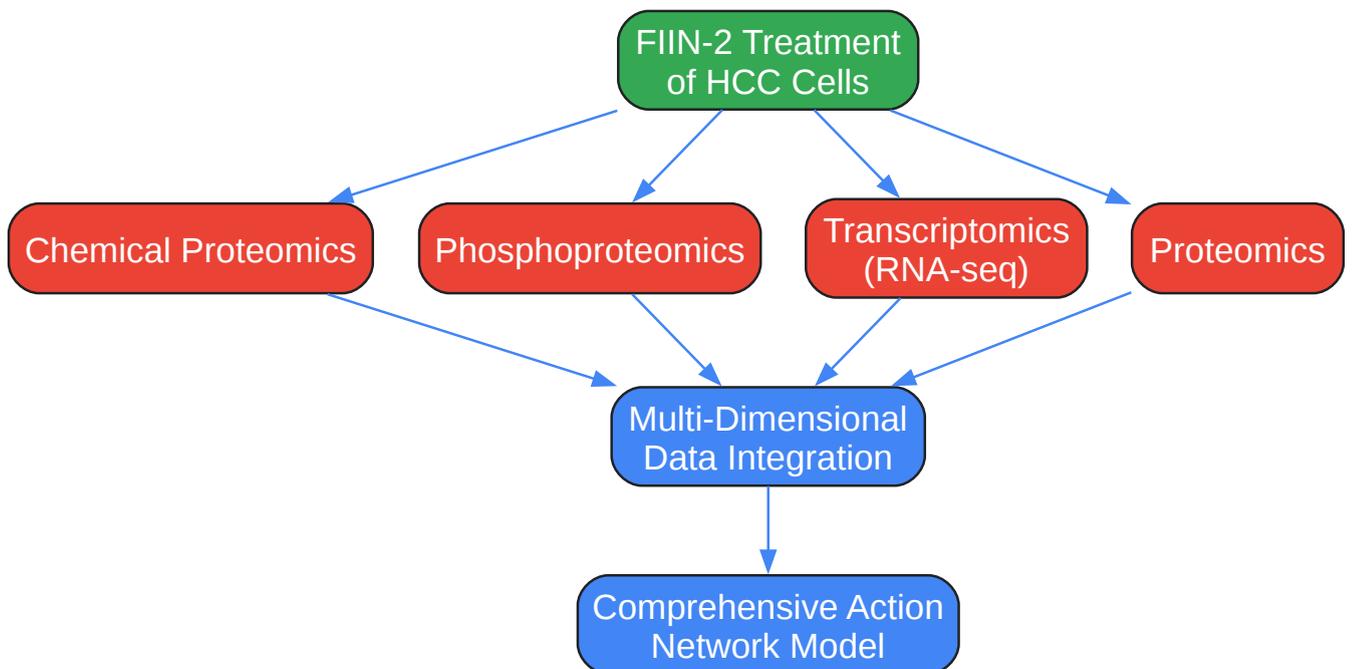
This context highlights that while gastric cancer, particularly the FGFR2-amplified subtype, is a rational setting for pan-FGFR inhibitors, the specific activity profile of **FIIN-2**—with its primary research focus on HCC and its unique off-target effect on AMPK α 1—may not align optimally with the primary driver in gastric cancer (FGFR2 amplification).

Key Experimental Protocols for FIIN-2 Profiling

The following methodologies were central to characterizing **FIIN-2** in HCC:

- **Chemical Proteomic Profiling (Target Identification)**

- **Probe Design:** An alkyne-tagged **FIIN-2** probe (FP) was synthesized for click chemistry applications [1].
 - **Cell Treatment:** Live Hep3B cells were treated with the FP, often in competition with untagged **FIIN-2** [1].
 - **Sample Processing:** Labeled proteins were conjugated to biotin-azide via a copper-catalyzed "click" reaction, enriched with streptavidin beads, and identified via **LC-MS/MS** [1].
 - **Data Analysis:** Proteins with >2-fold enrichment in FP-treated samples vs. controls (DMSO or **FIIN-2** competition) and a p-value < 0.05 were classified as potential targets [1].
- **Integrative Multi-Omics Workflow** The comprehensive mechanism of action was mapped using an integrative approach, which can be visualized in the following workflow:



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*This multi-omics workflow, adapted from the research, was key to revealing **FIIN-2**'s full spectrum of activity, including the novel AMPK α 1 target and its functional consequences in HCC cells [1] [2].*

Summary and Perspective

In summary, while a direct head-to-head comparison of **FIIN-2** in HCC and gastric cancer is not available, the existing data paints a clear picture of its established role in HCC research.

- In HCC, **FIIN-2** demonstrates a complex mechanism involving not only potent inhibition of FGFR signaling but also an unexpected, off-target activation of AMPK α 1 that induces pro-survival autophagy. Its efficacy is documented in specific HCC cell lines with defined FGFR alterations [1] [2].
- For Gastric Cancer, FGFR2 amplification is a known oncogenic driver, and the field is progressing with other FGFR inhibitors. The absence of specific data for **FIIN-2** in this context, combined with its unique off-target profile that was identified in an HCC model, makes its potential application in gastric cancer uncertain and an open question for future research.

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References

1. Integrative Multi-Omics Approaches Reveal Selectivity ... [pmc.ncbi.nlm.nih.gov]
2. 合作文章】IF14.5化学蛋白质组学研究揭示FIIN-2双重作用机制 ... [bydrug.pharmcube.com]
3. Targeting FGFR Pathways in Gastrointestinal Cancers [pmc.ncbi.nlm.nih.gov]
4. Clinical difference between fibroblast growth factor ... [nature.com]
5. Targeting the fibroblast growth factor receptor 2 in gastric ... [sciencedirect.com]
6. 国内上市在即！Infigratinib获FGFR2扩增胃癌突破性疗法认定 [sohu.com]

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